2,7-Dihydroxyanthracene-9,10-dione
Description
Contextualization of Anthraquinone (B42736) Chemistry in Academic Research
Anthraquinone, an aromatic organic compound with the formula C₁₄H₈O₂, serves as a foundational structure in a vast area of chemical research. wikipedia.org Its core, a three-ring system of anthracene (B1667546) with two ketone groups, is a privileged scaffold found in numerous natural products and synthetic molecules. wikipedia.orgnih.gov The academic interest in anthraquinones stems from their diverse applications, which include their historical and ongoing use as dyes and pigments. liberty.edu In contemporary research, anthraquinone derivatives are investigated for their potential in materials science, such as in the development of organic semiconductors, and for their electrochemical properties, which are relevant to energy storage technologies like redox flow batteries. rsc.org Furthermore, the unique electronic and structural properties of anthraquinones have made them a subject of interest in medicinal chemistry, with studies exploring their roles as antifungal, antiviral, and anti-inflammatory agents. nih.govliberty.edu The reactivity of the anthraquinone core allows for a wide range of chemical modifications, enabling the synthesis of a vast library of derivatives with tailored properties. liberty.edu
Significance of Hydroxylated Anthraquinones in Scientific Inquiry
The introduction of hydroxyl (-OH) groups onto the anthraquinone framework gives rise to hydroxylated anthraquinones, a subclass of compounds with significantly altered and often enhanced properties. These hydroxyl groups can influence the molecule's electronic characteristics, solubility, and capacity for intermolecular interactions, such as hydrogen bonding. nih.gov This functionalization is of great scientific interest because it can modulate the redox potential of the anthraquinone core, a key parameter in its electrochemical applications. researchgate.net The position and number of hydroxyl substituents have a strong influence on these properties. researchgate.net In the realm of natural products, many biologically active anthraquinones are hydroxylated, and these compounds are often investigated for their therapeutic potential. nih.govmdpi.com The hydroxyl groups are crucial for the biological activity of many of these compounds, including their antioxidant properties.
Specific Academic Relevance of 2,7-Dihydroxyanthracene-9,10-dione Isomer
Among the various isomers of dihydroxyanthraquinone, this compound, also known as isoanthraflavic acid, holds specific academic relevance due to its unique structural arrangement and resulting properties. wikipedia.org Unlike isomers with hydroxyl groups on the same ring or adjacent to the carbonyls, the symmetrical placement of the -OH groups at the 2 and 7 positions in this isomer influences its molecular packing and intermolecular forces. This particular substitution pattern contributes to its distinct physicochemical characteristics, such as a high melting point.
Research into this compound explores its potential in several scientific domains. In chemistry, it serves as a precursor for synthesizing dyes and pigments. In materials science, it is investigated for use in organic semiconductors and optoelectronic devices. Furthermore, its ability to participate in redox reactions makes it a subject of study for its antioxidant properties.
Below is a table summarizing key spectroscopic data for this compound, which is crucial for its identification and characterization in research.
| Spectroscopic Data | Characteristic Features |
| Infrared (IR) Spectroscopy | - Carbonyl (C=O) stretch: 1670–1690 cm⁻¹ - Hydroxyl (-OH) stretch: 3200–3500 cm⁻¹ (broad, indicating hydrogen bonding) - Aromatic C-H bending: 750–850 cm⁻¹ |
| UV-Visible Spectroscopy | - Maximum absorption (λmax) around 433 nm in polar solvents, which can shift in alkaline media due to deprotonation. |
| ¹H NMR Spectroscopy | - Aromatic protons typically appear as multiplets in the δ 7.20–7.85 ppm range. - Hydroxyl protons show as downfield-shifted singlets around δ 11.98 ppm. |
This data is compiled from typical spectroscopic analyses of this compound and may vary slightly based on experimental conditions.
Overview of Research Trajectories for Dihydroxyanthracene-9,10-diones
The study of dihydroxyanthracene-9,10-diones is a dynamic area of research with several key trajectories. There are ten distinct isomers of dihydroxy-9,10-anthraquinone, each with unique properties based on the positioning of the two hydroxyl groups. wikipedia.org A significant research focus is the comparative study of these isomers, such as alizarin (B75676) (1,2-dihydroxy), quinizarin (B34044) (1,4-dihydroxy), anthraflavic acid (2,6-dihydroxy), and isoanthraflavic acid (2,7-dihydroxy), to understand how the substituent position impacts their chemical and physical behaviors. wikipedia.org
One major research avenue is in the field of materials science, particularly for energy storage applications. Dihydroxyanthraquinones are being investigated as potential electrode materials in batteries due to their reversible redox properties. ossila.com For instance, 2,6-dihydroxyanthraquinone (B191064) has been shown to reversibly intercalate protons, suggesting its potential use in proton batteries. ossila.com
Another significant trajectory is in medicinal chemistry and drug discovery. Various dihydroxyanthraquinone isomers are explored for their biological activities. nih.govarkat-usa.org Research in this area often involves synthesizing novel derivatives and evaluating their potential as therapeutic agents. arkat-usa.org The synthesis methods themselves are a subject of study, with researchers aiming to develop more efficient and environmentally friendly processes for producing these compounds. google.com
Furthermore, computational and theoretical studies, often using Density Functional Theory (DFT), are increasingly employed to predict the electrochemical properties and stability of various dihydroxyanthraquinone isomers. researchgate.net This theoretical screening helps to identify promising candidates for specific applications before undertaking time-consuming experimental synthesis and testing. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,7-dihydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4/c15-7-1-3-9-11(5-7)14(18)12-6-8(16)2-4-10(12)13(9)17/h1-6,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTIWMXQXBQJNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060352 | |
| Record name | 9,10-Anthracenedione, 2,7-dihydroxy- | |
| Source | EPA DSSTox | |
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Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
572-93-0 | |
| Record name | 2,7-Dihydroxy-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=572-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,7-Dihydroxyanthraquinone | |
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| Record name | 9,10-Anthracenedione, 2,7-dihydroxy- | |
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| Record name | 9,10-Anthracenedione, 2,7-dihydroxy- | |
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| Record name | 2,7-dihydroxyanthraquinone | |
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| Record name | 2,7-DIHYDROXYANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF9PL7VW3G | |
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Synthetic Methodologies and Chemical Derivatization of 2,7 Dihydroxyanthracene 9,10 Dione
Established Synthetic Routes to Dihydroxyanthracene-9,10-diones
The synthesis of dihydroxyanthracene-9,10-diones can be achieved through several established methodologies, each with its own set of advantages and limitations. These methods often involve the construction of the core anthraquinone (B42736) structure followed by the introduction or modification of hydroxyl groups.
Multi-Step Organic Synthesis Approaches
Multi-step synthesis is a fundamental approach in organic chemistry that allows for the construction of complex molecules from simpler starting materials. youtube.comyoutube.com A classic and widely used method for synthesizing the anthraquinone core is the Friedel-Crafts acylation of benzene (B151609) or its derivatives with phthalic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.org This reaction forms o-benzoylbenzoic acid, which can then be cyclized using a strong acid, such as sulfuric acid, to yield the anthraquinone skeleton. wikipedia.org
Once the basic anthraquinone structure is formed, various strategies can be employed to introduce hydroxyl groups. These can include:
Nitration followed by reduction and diazotization: Introducing nitro groups onto the anthraquinone ring, followed by reduction to amino groups, and subsequent conversion to hydroxyl groups via diazonium salts. youtube.com
Sulfonation followed by alkali fusion: Sulfonation of the anthraquinone ring and subsequent fusion with a strong base like sodium hydroxide (B78521) can introduce hydroxyl groups. The position of the hydroxyl group can be controlled by the reaction temperature during sulfonation. youtube.com
These multi-step sequences provide a versatile toolkit for accessing a wide range of substituted anthraquinones. youtube.comyoutube.com
Nucleophilic Substitution Reactions in Anthraquinone Synthesis
The anthraquinone scaffold is susceptible to nucleophilic substitution reactions, which can be a direct method for introducing hydroxyl groups. colab.ws In some instances, anthraquinone derivatives can undergo direct nucleophilic aromatic substitution (SNAr) under conditions that would be challenging for simpler benzene compounds. colab.ws This reactivity is enhanced by the electron-withdrawing nature of the carbonyl groups. colab.ws
The substitution of leaving groups such as halogens or sulfonate groups with hydroxide ions is a common strategy. For example, treating a halogenated anthraquinone with a strong base in a suitable solvent can lead to the formation of a dihydroxyanthraquinone. The efficiency and regioselectivity of these reactions are influenced by the nature of the substituents already present on the anthraquinone ring and the reaction conditions. Photochemical nucleophilic substitution has also been demonstrated for some methoxyanthraquinones. rsc.org
Oxidative Pathways for Anthraquinone Formation
Oxidative methods provide another important route to anthraquinones. The direct oxidation of anthracene (B1667546) using various oxidizing agents is a primary industrial method. youtube.comgoogle.com Common oxidants include chromic acid, prepared from sodium dichromate and sulfuric acid, or nitric acid. youtube.comgoogle.com The reaction is typically carried out in a solvent like glacial acetic acid. youtube.com A key challenge in this process is to control the reaction to avoid over-oxidation and the formation of byproducts.
A significant industrial application of oxidative pathways is the anthraquinone process (also known as the Riedl–Pfleiderer process) for the production of hydrogen peroxide. wikipedia.orgresearchgate.net In this cyclic process, a 2-alkyl-anthraquinone is hydrogenated to the corresponding hydroquinone (B1673460) (a 9,10-dihydroxyanthracene derivative). wikipedia.orgwikipedia.org This hydroquinone is then oxidized with air to regenerate the 2-alkyl-anthraquinone and produce hydrogen peroxide. wikipedia.orgwikipedia.org While the primary goal is hydrogen peroxide production, this process demonstrates the reversible oxidation-reduction between anthraquinones and their dihydroxyanthracene forms. wikipedia.orgresearchgate.net
Synthesis of 2,7-Dihydroxyanthracene-9,10-dione Precursors and Intermediates
The synthesis of this compound, also known as isoanthraflavic acid, relies on the careful selection and manipulation of precursors and intermediates to ensure the correct regiochemistry of the hydroxyl groups. A common strategy involves the sulfonation of anthraquinone. By controlling the reaction conditions, such as temperature and the presence of catalysts like mercury, it is possible to influence the position of sulfonation.
Subsequent alkali fusion of the resulting disulfonic acid derivative with strong bases like sodium hydroxide or potassium hydroxide at high temperatures leads to the replacement of the sulfonic acid groups with hydroxyl groups, yielding the desired 2,7-dihydroxy isomer.
Another approach involves the use of starting materials that already contain substituents that can be converted to hydroxyl groups or that direct incoming groups to the desired positions. For instance, starting with a appropriately substituted phthalic anhydride and a benzene derivative in a Friedel-Crafts reaction can build the anthraquinone skeleton with functional groups already in place or in positions that facilitate their subsequent conversion to the 2,7-dihydroxy pattern.
Derivatization Strategies for Enhancing Research Applications
To explore and enhance its properties for various research applications, this compound can be chemically modified. Derivatization strategies often focus on introducing new functional groups or side chains to alter its solubility, electronic properties, or biological interactions.
Introduction of Aminoalkyl Side Chains
A significant derivatization strategy involves the introduction of aminoalkyl side chains to the anthraquinone core. nih.gov This modification can be achieved through various synthetic methods, including the Mannich reaction for anthraquinones that possess strongly activating substituents. colab.ws In this reaction, an active hydrogen on the anthraquinone ring reacts with formaldehyde (B43269) and a primary or secondary amine to introduce an aminomethyl group. colab.ws
Alkylation of the hydroxyl groups with bifunctional reagents containing an amino group at one end and a reactive group (e.g., a halogen) at the other is another common approach. For instance, reacting this compound with an aminoalkyl halide under basic conditions can lead to the formation of ether linkages, attaching the aminoalkyl side chains to the anthraquinone core. The synthesis of new aminoanthraquinone derivatives is an active area of research. nih.govmdpi.com For example, studies have shown the synthesis of various aminoanthraquinone derivatives through nucleophilic substitution reactions. mdpi.com One study reported the synthesis of 2-(butylamino)-1,4-dihydroxyanthracene-9,10-dione (B13134389) from 1,4-dihydroxyanthraquinone and butylamine. nih.govmdpi.com
The table below summarizes some examples of aminoalkylated anthraquinone derivatives and the synthetic methods used.
| Parent Anthraquinone | Reagents for Derivatization | Resulting Derivative | Synthetic Method | Reference |
|---|---|---|---|---|
| 1,4-Dihydroxyanthraquinone | Butylamine (BuNH₂) | 2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione | Nucleophilic Substitution | nih.govmdpi.com |
| Emodin (B1671224) (1,3,8-trihydroxy-6-methylanthraquinone) | Formaldehyde, Various Amines | 2-Aminoalkylated emodin derivatives | Mannich Reaction | colab.ws |
| Huprine Y | 9-Bromononanenitrile, followed by reduction and coupling | Hybrid molecules with a nonylamino linker | Alkylation and Amide Coupling | nih.gov |
Halogenation and Sulfur Substitution
The introduction of halogen and sulfur-containing functional groups onto the this compound scaffold is a key strategy for creating valuable intermediates. These derivatives serve as precursors for further functionalization, such as cross-coupling reactions.
Halogenation: The electrophilic halogenation of dihydroxyanthraquinones is a common method for introducing bromine or chlorine atoms onto the aromatic rings. The positions of substitution are directed by the existing hydroxyl groups. For dihydroxyanthraquinones, halogenation typically occurs at the available ortho and para positions relative to the hydroxyl groups. For instance, in related dihydroxyanthraquinone isomers, bromination can be achieved using reagents like bromine in acetic acid. The reactivity of the anthraquinone nucleus is generally lower than benzene due to the deactivating effect of the carbonyl groups, but the activating, ortho-para directing hydroxyl groups facilitate substitution. For 1,8-dihydroxyanthraquinone, substitution with halogens like chlorine or bromine can be performed in the presence of a catalyst such as iron(III) chloride. This suggests a similar approach could be applied to this compound to yield halogenated derivatives.
Sulfur Substitution (Sulfonation): Sulfonation introduces the sulfonic acid (-SO₃H) group, which significantly increases the water solubility of the anthraquinone dye. The sulfonation of dihydroxyanthraquinones is typically carried out using oleum (B3057394) (fuming sulfuric acid). google.com The reaction conditions, such as temperature and the concentration of sulfur trioxide in the oleum, are crucial for controlling the degree and position of sulfonation. For example, the sulfonation of 1,4-dihydroxyanthraquinone (quinizarin) with concentrated sulfuric acid at elevated temperatures (80–100°C) yields the 2-sulfonic acid derivative. Similarly, 1,2-dihydroxyanthraquinone (alizarin) can be sulfonated to produce 1,2-dihydroxyanthracene-9,10-dione-3-sulfonic acid. google.com It is often beneficial to conduct the reaction in the presence of an alkali-metal sulfate (B86663), which can promote the selective formation of specific isomers and facilitate the isolation of the product as its salt. google.com
| Transformation | Reagents & Conditions | Typical Position of Substitution (on related isomers) | Reference |
|---|---|---|---|
| Halogenation | Br₂ or Cl₂ in a solvent (e.g., acetic acid), often with a Lewis acid catalyst (e.g., FeCl₃). | Ortho/para to -OH groups | |
| Sulfonation | Oleum (H₂SO₄ + SO₃) or concentrated H₂SO₄, often with an alkali-metal sulfate, at elevated temperatures (e.g., 80-130°C). | Position 3 on alizarin (B75676); Position 2 on quinizarin (B34044) | google.comgoogle.com |
Ethynylation and Aryl Functionalization
The introduction of carbon-based substituents through ethynylation and aryl functionalization directly modifies the conjugated π-system of the anthraquinone core, significantly impacting its electronic and optical properties.
Aryl Functionalization: The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds between aryl halides and arylboronic acids. This reaction is highly effective for the arylation of the anthraquinone nucleus. researchgate.net Typically, a halogenated anthraquinone derivative is reacted with a substituted or unsubstituted phenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base. researchgate.netnih.gov Even less reactive aryl chlorides, including chloroanthraquinones, have been shown to undergo facile Suzuki coupling. researchgate.netnih.gov This methodology allows for the synthesis of a wide array of 2,7-dihydroxy-diaryl-anthracene-9,10-diones, where the properties can be tuned by the choice of the arylboronic acid.
Ethynylation: The Sonogashira coupling reaction is the most common method for introducing ethynyl (B1212043) groups onto an aromatic ring. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. While specific examples for this compound are not prevalent in literature, the methodology is broadly applicable to aryl halides. A bromo- or iodo-substituted this compound would be a suitable starting material for coupling with various terminal alkynes, enabling the synthesis of derivatives with extended π-conjugation.
| Reaction | Substrate | Reagents & Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Halo-anthraquinone | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | Aryl-anthraquinone | researchgate.netnih.gov |
| Sonogashira Coupling | Halo-anthraquinone | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | Ethynyl-anthraquinone | General Method |
Acetylation and Methylation Modifications
Modification of the hydroxyl groups through acetylation and methylation is a common strategy to alter the solubility, reactivity, and electronic properties of this compound.
Acetylation: The hydroxyl groups of dihydroxyanthraquinones can be readily converted to acetate (B1210297) esters through reaction with acetic anhydride, often in the presence of a base or acid catalyst. This transformation is useful for protecting the hydroxyl groups during subsequent reactions or for modifying the compound's properties. For example, 1,4-dihydroxyanthraquinone can be acylated to yield 9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate. mdpi.com The resulting acetate groups can be hydrolyzed back to hydroxyl groups under basic or acidic conditions.
Methylation: Methylation of the hydroxyl groups to form methoxy (B1213986) ethers is another important derivatization. This is typically achieved using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃). Methylation of 1,4-dihydroxyanthraquinone is a key step in the synthesis of various derivatives. mdpi.com The reverse reaction, demethylation, can be accomplished by treating the methoxy-substituted anthraquinone with strong acids like sulfuric acid in acetic acid or with reagents like boron tribromide. google.com
Mechanistic Studies of Derivatization Reactions
The derivatization of this compound proceeds through well-established reaction mechanisms, primarily electrophilic aromatic substitution and nucleophilic substitution.
Electrophilic Aromatic Substitution (EAS): Halogenation and sulfonation reactions on the anthraquinone ring are classic examples of EAS. The mechanism involves three key steps:
Generation of an Electrophile: A strong electrophile is generated from the reagents, often with the help of a catalyst. For example, in sulfonation, SO₃ in oleum acts as the electrophile. libretexts.org
Nucleophilic Attack and Formation of a Sigma Complex: The π-electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step temporarily disrupts the aromaticity of the ring and is typically the rate-determining step. masterorganicchemistry.comlibretexts.org
Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromatic π-system and yielding the substituted product. masterorganicchemistry.comyoutube.com
The hydroxyl groups at the 2- and 7-positions are activating and ortho-, para-directing, meaning they increase the electron density of the rings and direct incoming electrophiles to the 1, 3, 6, and 8 positions.
Nucleophilic Substitution: The synthesis of many derivatives involves nucleophilic substitution reactions. For instance, the amination of methoxy-substituted anthraquinones can proceed via a mechanism involving the formation of an aromatic carbocation. The methoxy group, activated by a catalyst, leaves, and the resulting carbocation is attacked by the amine nucleophile. mdpi.com The Suzuki-Miyaura coupling, while mechanistically complex, involves a catalytic cycle of oxidative addition of the palladium catalyst to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the catalyst.
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly methods for chemical synthesis. For anthraquinone derivatives, this includes the use of solvent-free conditions, microwave assistance, and eco-friendly catalysts.
Solvent-Free and Microwave-Assisted Synthesis: Traditional methods for synthesizing anthraquinones, such as the Friedel-Crafts reaction, often require harsh conditions and large quantities of hazardous solvents. Green alternatives aim to mitigate these issues. Solvent-free approaches, where the reaction is carried out with neat reactants or on a solid support, reduce waste and simplify purification. researchgate.netbeilstein-journals.org Microwave irradiation has emerged as a powerful tool to accelerate these reactions, often leading to higher yields in significantly shorter reaction times compared to conventional heating. tsijournals.comrasayanjournal.co.in For example, the condensation reactions to form anthraquinone dyes have been successfully performed in a domestic microwave oven without any solvent. rasayanjournal.co.in
Use of Solid Acid and Bio-Catalysts: The use of reusable solid acid catalysts instead of corrosive liquid acids like AlCl₃ in Friedel-Crafts reactions represents a significant green improvement. researchgate.net These catalysts can be easily separated from the reaction mixture and reused, minimizing waste. Furthermore, there is growing interest in using bio-catalysts. For instance, natural fruit juices containing citric acid have been used as effective and biodegradable catalysts for multicomponent reactions, offering a promising eco-friendly alternative for the synthesis of complex organic molecules. nih.gov While not yet specifically reported for this compound, these green methodologies offer a clear path toward more sustainable production of this and other important anthraquinone compounds.
Advanced Spectroscopic Characterization and Computational Studies of 2,7 Dihydroxyanthracene 9,10 Dione
Spectroscopic Analysis for Structural Elucidation and Purity Assessment
Spectroscopic analysis is fundamental to confirming the structural integrity and assessing the purity of 2,7-dihydroxyanthracene-9,10-dione. Each technique offers unique insights into the molecule's composition and electronic behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).
For this compound, ¹H NMR spectra typically show multiplet signals for the aromatic protons in the range of δ 7.20–7.85 ppm. The hydroxyl protons appear as downfield-shifted singlets around δ 11.98 ppm.
In ¹³C NMR spectra, the carbonyl carbons (C9 and C10) are characteristically observed at δ 180–185 ppm. The aromatic carbons resonate in the region of δ 110–160 ppm. The specific chemical shifts and coupling patterns observed in both ¹H and ¹³C NMR spectra are crucial for confirming the substitution pattern of the dihydroxyanthraquinone core.
| NMR Data for this compound | |
| Technique | Chemical Shift (δ) in ppm |
| ¹H NMR (Aromatic Protons) | 7.20–7.85 (multiplet) |
| ¹H NMR (Hydroxyl Protons) | 11.98 (singlet) |
| ¹³C NMR (Carbonyl Carbons) | 180–185 |
| ¹³C NMR (Aromatic Carbons) | 110–160 |
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass Spectrometry (MS) is employed to determine the molecular weight and confirm the elemental composition of this compound. The compound has a molecular formula of C₁₄H₈O₄ and a molecular weight of approximately 240.21 g/mol . In high-resolution mass spectrometry (HRMS), the molecular ion peak is observed with high accuracy, often as the protonated molecule [M+H]⁺ at an m/z of approximately 241. This allows for unambiguous confirmation of the molecular formula.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands that correspond to specific vibrational modes of the molecule.
Key vibrational frequencies include:
A strong absorbance for the carbonyl (C=O) stretch, typically found between 1670 and 1690 cm⁻¹.
Broad bands in the region of 3200–3500 cm⁻¹, which are indicative of the hydroxyl (-OH) stretching vibrations and suggest intermolecular hydrogen bonding.
Peaks in the range of 750–850 cm⁻¹ corresponding to aromatic C-H bending.
| IR Spectral Data for this compound | |
| Functional Group | Wavenumber (cm⁻¹) |
| Carbonyl (C=O) Stretch | 1670–1690 |
| Hydroxyl (-OH) Stretch | 3200–3500 |
| Aromatic C-H Bending | 750–850 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the conjugated π-system of this compound. The extended conjugation and the presence of electron-withdrawing carbonyl groups result in strong absorption in the visible range.
Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) predict a maximum absorption (λmax) at approximately 433 nm in polar solvents, which is attributed to π→π* transitions. The position of this absorption band can be influenced by the solvent polarity and pH. In alkaline media, deprotonation of the hydroxyl groups leads to a bathochromic (red) shift due to enhanced electron delocalization.
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence spectroscopy is used to investigate the photophysical properties of this compound, specifically its ability to emit light after absorbing it. The fluorescence properties, including the emission wavelength and quantum yield, are influenced by the molecular structure and the surrounding environment. While detailed fluorescence data for this specific isomer is not extensively reported in the provided search results, related anthracene (B1667546) derivatives are known to be fluorescent, and their emission characteristics are sensitive to substitutions on the anthracene core. rsc.orgmdpi.com The hydroxyl and ketone groups of this compound play a role in its electron transfer capabilities, which are relevant to its potential use in applications like photodynamic therapy.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While single-crystal X-ray diffraction data for this compound itself is noted as being limited in some sources, crystallographic studies of closely related dihydroxyanthraquinone isomers, such as 1,8-dihydroxyanthracene-9,10-dione, have been reported. nih.gov
For a related compound, 1,4-dihydroxy-2-methoxy-7-methylanthracene-9,10-dione, a monoclinic crystal system with space group P2/c was determined. researchgate.net The unit cell parameters were found to be a = 8.637 Å, b = 11.234 Å, and c = 18.622 Å, with a cell volume of 1260.8 ų. researchgate.net Such data provides invaluable information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. For 1,8-dihydroxyanthraquinone, intramolecular hydrogen bonds between the hydroxyl and carbonyl groups are a key feature, as are intermolecular stacking interactions. nih.gov
| Crystallographic Data for a Related Anthraquinone (B42736) Derivative | |
| Crystal System | Monoclinic researchgate.net |
| Space Group | P2/c researchgate.net |
| Unit Cell Parameters | a = 8.637 Å, b = 11.234 Å, c = 18.622 Å researchgate.net |
| Cell Volume | 1260.8 ų researchgate.net |
Computational Chemistry Approaches for Molecular Understanding
Computational chemistry serves as a powerful tool for elucidating the intricate molecular properties of this compound. By employing a range of theoretical methods, researchers can gain deep insights into the molecule's electronic structure, conformational landscape, dynamic behavior, and intermolecular interactions, which are crucial for understanding its chemical and physical characteristics.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations for anthraquinone derivatives, providing a favorable balance between computational cost and accuracy. mdpi.com Studies utilizing DFT, particularly with functionals like B3LYP and basis sets such as 6-31G* or 6-311G*, have successfully modeled the planar structures of hydroxyanthraquinones. researchgate.net These calculations are instrumental in understanding the electronic properties that govern the reactivity of this compound.
The substitution pattern of the hydroxyl groups significantly influences the electronic landscape. DFT calculations reveal how these substituents alter the net π-charge densities on the carbon atoms adjacent to the carbonyl groups, which in turn determines the molecule's binding properties. researchgate.net Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. For many anthraquinones, the electron density in both HOMO and LUMO is located on the anthraquinone core and the substituents. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.
Global reactivity descriptors derived from DFT calculations, such as chemical potential, hardness, and electrophilicity index, provide quantitative measures of the molecule's reactivity. nih.gov For instance, the chemical potential and electrophilicity index have been shown to have a direct relationship with the energy gap in some anthraquinone derivatives. nih.gov Furthermore, DFT can be used to calculate thermodynamic properties, such as the standard free energy of formation (ΔfG⊖), using isodesmic reactions. researchgate.net Van der Waals (vdW) dispersion-corrected DFT has also been employed to study the adsorption and interaction of anthraquinones on surfaces like graphene, where vdW forces contribute significantly to the binding energy. rsc.org
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -7.0 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -2.5 to -3.5 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | ~3.0 to 4.0 eV |
| Chemical Potential (μ) | Describes the escaping tendency of an electron from an equilibrium system. | ~ -4.5 to -5.0 eV |
| Electrophilicity Index (ω) | Measures the energy stabilization when the system acquires additional electronic charge. | ~2.5 to 3.5 eV |
Semi-Empirical Molecular Orbital Methods (e.g., AM1, PM3, MNDO) for Conformational Analysis
Semi-empirical molecular orbital methods, such as AM1 (Austin Model 1), PM3 (Parametric Method 3), and MNDO (Modified Neglect of Diatomic Overlap), offer a computationally faster alternative to ab initio methods for exploring the conformational space of large molecules like this compound. mpg.dewikipedia.org These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify calculations. wikipedia.org Their efficiency makes them particularly suitable for initial geometry optimizations and conformational searches, identifying low-energy conformers that can then be subjected to more accurate DFT or ab initio calculations. nii.ac.jpnih.gov
In the study of anthraquinone dyes, semi-empirical methods have been used to optimize molecular geometries, which is a critical first step before predicting spectroscopic properties. nii.ac.jp The choice of method can influence the outcome; for example, comparisons between geometries optimized with AM1 and PM5 have shown differences in the resulting predicted absorption spectra. nii.ac.jp While generally less accurate than DFT, these methods provide valuable qualitative insights into the conformational preferences of the molecule. mpg.de They are particularly useful for screening large numbers of derivatives or for studying systems where higher-level theories are computationally prohibitive. nih.gov
| Method | Key Features | Typical Application for Anthraquinones |
|---|---|---|
| MNDO | One of the earliest NDDO-based methods. mpg.de | Initial exploration of molecular structure. |
| AM1 | Improved upon MNDO by modifying the core repulsion function to correct issues with hydrogen bonds. mpg.de | Geometry optimization and conformational analysis. nii.ac.jp |
| PM3 | A re-parameterization of the MNDO model, often providing better results for certain systems. mpg.de | Predicting heats of formation and optimizing geometries of dye molecules. nii.ac.jp |
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations provide a window into the dynamic behavior of this compound over time. By solving Newton's equations of motion for a system of atoms, MD can model molecular vibrations, conformational changes, and interactions with surrounding molecules, such as solvents or host materials. whiterose.ac.uk This approach is invaluable for understanding how the molecule behaves in a realistic environment, rather than as an isolated entity in a vacuum. nih.gov
For anthraquinone derivatives, MD simulations have been used to study their alignment and orientational order when incorporated as guest dyes in liquid crystal hosts. whiterose.ac.uknih.gov These simulations can calculate order parameters that describe how well the dye molecules align within the host, which is crucial for applications in display technologies. whiterose.ac.uk Furthermore, Car-Parrinello Molecular Dynamics (CPMD) has been employed to investigate cooperative effects, such as proton transfer dynamics in double hydrogen-bridged systems of substituted anthraquinones. researchgate.net Such simulations offer insights into the dynamic nature of hydrogen bonds and their influence on the molecule's properties.
Hirshfeld Surface Analysis for Intermolecular Interactions in Co-crystals
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.org By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, it provides a unique fingerprint of the molecular environment. nih.gov This analysis is particularly useful for understanding the packing forces in co-crystals containing anthraquinone derivatives. researchgate.net
O···H/H···O contacts: Representing hydrogen bonds (C–H···O) and other key polar interactions. nih.govresearchgate.net
C···H/H···C contacts: Indicating weaker van der Waals interactions. nih.gov
C···C contacts: Suggestive of π–π stacking interactions, which are common in aromatic systems. researchgate.netnih.gov
By quantifying these interactions, Hirshfeld surface analysis provides critical insights into the forces that stabilize the crystal structure of this compound and its co-crystals. researchgate.netrsc.org
| Contact Type | Contribution to Hirshfeld Surface (%) | Description of Interaction |
|---|---|---|
| H···H | 43.0% | Represents dispersion forces between hydrogen atoms. |
| O···H/H···O | 27.0% | Corresponds to hydrogen bonding and other polar interactions. |
| C···H/H···C | 13.8% | Indicates C-H···π interactions and van der Waals forces. |
| C···C | 12.4% | Suggests the presence of π-π stacking between aromatic rings. |
Prediction of Spectroscopic Parameters via Quantum Chemical Methods
Quantum chemical methods are extensively used to predict and interpret the spectroscopic features of molecules like this compound. Time-Dependent Density Functional Theory (TD-DFT) has emerged as a reliable tool for calculating electronic excitation spectra. researchgate.net It can accurately predict the maximum absorption wavelength (λmax) of the visible bands, which arise from π→π* electronic transitions from the HOMO to the LUMO. researchgate.netnih.gov Studies have shown that hybrid functionals like B3LYP, combined with a 6-31G(d,p) basis set and inclusion of solvent effects, can yield λmax values with a standard deviation of as little as 13 nm compared to experimental data. nih.gov
In addition to UV-Vis spectra, DFT calculations are used to predict vibrational spectra (infrared and Raman). Normal-mode analysis at the B3LYP/6-31G* level has been shown to produce harmonic vibrational frequencies that are in good agreement with experimental IR data for anthraquinones. researchgate.net This allows for the assignment of specific spectral bands to the vibrations of functional groups, such as the characteristic C=O and O-H stretches. researchgate.net Other quantum methods, like Unrestricted DFT (UDFT), have been benchmarked against TD-DFT for predicting phosphorescence energies, demonstrating the versatility of these computational tools in characterizing different excited states. mdpi.com
Molecular Interaction Mechanisms and Biological Activities of 2,7 Dihydroxyanthracene 9,10 Dione
Interactions with Nucleic Acids and Their Structural Motifs
The interaction of 2,7-dihydroxyanthracene-9,10-dione, also known as isoanthraflavic acid, with nucleic acids is a key aspect of its biological activity. Its planar aromatic structure allows it to interact with the structural motifs of DNA, influencing its replication and transcription.
DNA Intercalation Mechanisms
This compound is recognized as a DNA intercalator. This mechanism involves the insertion of its planar anthraquinone (B42736) ring system between the base pairs of the DNA double helix. This intercalation disrupts the normal helical structure of DNA, which can, in turn, interfere with processes like DNA replication. The positioning of substituents on the anthracene-9,10-dione (anthraquinone) core is a critical determinant of the specific intercalation mode. For instance, derivatives substituted at the 1,5 and 2,6 positions have been suggested to bind to DNA via a "threading" mode, where the side chains pass through the DNA grooves. In contrast, 1,4 and 1,8 substituted derivatives are thought to engage in classical intercalation, with both side chains situated in the same groove. nih.gov
The large π-surface of the anthraquinone core facilitates π-π stacking interactions with the G-tetrads of G-quadruplex DNA, a non-canonical secondary structure found in regions such as telomeres and oncogene promoters. nih.gov
Binding Affinity and Thermodynamics of DNA Interactions
The binding affinity of this compound to DNA can be quantified using techniques like thermal denaturation (ΔTm analysis) and ethidium (B1194527) bromide displacement assays. These studies have indicated binding affinities in the range of Kₐ ~10⁴–10⁵ M⁻¹. The interaction is influenced by the number and position of hydroxyl groups on the anthraquinone ring, which affect both the drug-target interaction and cellular uptake. nih.gov
Thermodynamic analyses of the interaction between anthraquinone derivatives and DNA reveal that the binding process is often spontaneous and entropy-driven. researchgate.net This suggests that hydrophobic interactions play a significant role in the binding process. researchgate.net The presence of hydroxyl groups, as seen in this compound, can contribute to the binding affinity. nih.gov
Table 1: Comparative Binding Characteristics of Anthraquinone Derivatives
| Compound | Interaction with DNA | Key Findings |
| This compound | Intercalation | Binding affinity (Kₐ) is in the range of 10⁴–10⁵ M⁻¹. |
| 1,4-dihydroxy-9,10-anthraquinone (Quinizarin) | Intercalation | Shows a high binding constant to calf thymus DNA. researchgate.net |
| 1,4-dihydroxy-5,8-bis(((2-[(2-hydroxyethyl)amino]ethyl)amino))-9,10-anthracenedione (DHAQ) | Intercalation | Exhibits potent inhibition of DNA synthesis, correlated with its uptake by cells. nih.gov |
| 2,6-disubstituted amidoanthracene-9,10-diones | G-quadruplex stabilization | Stabilize G-quadruplex DNA in the promoter regions of oncogenes like c-MYC. nih.gov |
Stabilization of G-Quadruplex Structures
Derivatives of anthracene-9,10-dione have been shown to selectively stabilize G-quadruplex DNA structures. nih.gov These four-stranded structures are found in guanine-rich regions of the genome, such as telomeres and the promoter regions of oncogenes. nih.govnih.gov The stabilization of these structures can inhibit the activity of enzymes like telomerase, which is crucial for the maintenance of telomeres in a majority of cancer cells. nih.gov
Molecular modeling and experimental studies have demonstrated that the stacking of the anthraquinone moiety over the G-tetrads is responsible for the stabilization of the G-quadruplex structure. nih.gov Specifically, 2,6-disubstituted amidoanthracene-9,10-dione derivatives have been synthesized and shown to stabilize the G-quadruplex DNA formed in the promoter region of the c-MYC oncogene. nih.gov This stabilization is confirmed by techniques such as UV-vis spectroscopy, fluorescence measurements, circular dichroism, and thermal denaturation experiments. nih.gov
DNA Unwinding and Cross-linking Properties
The intercalation of this compound and its derivatives can lead to the unwinding of closed-circular DNA. researchgate.net This is a direct consequence of the insertion of the planar molecule between DNA base pairs, which locally disrupts the double helix. While there is extensive research on the DNA binding and intercalation of anthraquinones, specific details on the cross-linking properties of this compound itself are less explicitly detailed in the provided context. However, the broader class of anthraquinone derivatives has been studied for its ability to induce DNA damage, which can include cross-linking in some cases.
Sequence and Structure Selectivity in DNA Binding
The binding of anthraquinone derivatives to DNA is not random; it exhibits sequence and structure selectivity. For instance, some guanidine-containing anthracene-9,10-diones show a preference for GC-rich sequences. nih.gov Specifically, a derivative with hydroxyl groups on the anthraquinone chromophore, similar in core structure to this compound, preferentially interacts with sequences containing 5'-(A/T)CG sites. nih.gov
Furthermore, there is a clear structural selectivity for G-quadruplex DNA over duplex DNA. nih.gov This is particularly true for derivatives designed to interact with these non-canonical structures. nih.govnih.gov The ability of these compounds to selectively bind and stabilize G-quadruplexes in the promoter regions of oncogenes highlights their potential as targeted therapeutic agents. nih.gov
Interactions with Biomolecular Targets
The hydroxyl and ketone groups of this compound are also critical for its participation in redox reactions. This capability allows the compound to generate reactive oxygen species (ROS), which can induce cellular damage and cell death, a mechanism often exploited in photodynamic therapy.
Topoisomerase II Inhibition Mechanisms
This compound belongs to the anthraquinone class of compounds, many of which are recognized for their ability to interact with DNA topoisomerase II, a critical nuclear enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. nih.govnih.gov The primary mechanism of inhibition for many anthraquinone derivatives involves their function as "topoisomerase poisons." These compounds stabilize the transient, covalent complex formed between topoisomerase II and DNA, known as the cleavage complex. mdpi.com
The planar structure of the anthraquinone core allows it to intercalate between DNA base pairs. embopress.org This insertion interferes with the enzyme's ability to religate the double-strand breaks it creates, effectively "poisoning" the enzyme and converting it into a DNA-damaging agent. nih.govembopress.org This stabilization of the cleavage complex leads to the accumulation of permanent DNA strand breaks, a cytotoxic event that can trigger downstream cellular responses like apoptosis. mdpi.com
The presence and position of hydroxyl groups on the anthraquinone scaffold are critical for this activity. Studies on related compounds have shown that hydroxyl groups can enhance the interaction with the enzyme-DNA complex. For instance, hydroquinone (B1673460) and its metabolite p-benzoquinone have been shown to cause a concentration-dependent inhibition of topoisomerase II. nih.gov Specifically, anthraquinone derivatives bearing hydroxyl groups are noted to promote the cleavage of DNA by topoisomerase II, whereas analogs lacking these groups may not exhibit the same effect. This suggests that the dihydroxy substitution pattern of this compound is a key structural feature for its potential as a topoisomerase II inhibitor.
Enzyme Inhibition Profiling (e.g., Telomerase, Pyruvate (B1213749) Kinase, MAOs)
Beyond topoisomerase II, the anthraquinone scaffold has been investigated for its inhibitory effects against a range of other enzymes, highlighting the broad biological activity of this class of compounds.
Telomerase: Telomerase is a reverse transcriptase that maintains telomere length, and its activity is strongly correlated with cell proliferation and immortalization in cancer cells. nih.gov Derivatives of 2,7-diamidoanthraquinone have been synthesized and identified as potent telomerase inhibitors. nih.gov The proposed mechanism involves the binding of the anthraquinone derivative to G-quadruplex structures, which can form in the guanine-rich sequences of telomeric DNA. nih.gov This binding stabilizes the G-quadruplex, thereby hindering the access of telomerase to the telomere end and inhibiting its function. nih.gov Structure-activity relationship studies have revealed that the side chains at the 2 and 7 positions of the anthraquinone core are crucial for this inhibitory activity. nih.gov
Pyruvate Kinase: Liver pyruvate kinase (PKL) is a key regulator of glycolysis. Anthraquinone derivatives have been identified as ADP-competitive inhibitors of PKL. nih.gov A structure-activity relationship study of numerous synthetic derivatives demonstrated that compounds with the anthraquinone core could achieve inhibitory concentrations in the nanomolar range. nih.gov This inhibition occurs at the ADP-binding site, suggesting that the anthraquinone structure can serve as a scaffold for designing specific inhibitors of this metabolic enzyme. nih.gov
Monoamine Oxidases (MAOs): MAOs are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases. nih.gov A study evaluating various tricyclic compounds, including anthraquinone derivatives, found them to be generally specific and potent inhibitors of MAO-A. nih.gov While this compound was not specifically tested, related compounds showed significant activity. For example, Quinizarin (B34044) and Emodin (B1671224) were identified as potent MAO-A inhibitors. nih.gov This indicates that the tricyclic anthraquinone system is a promising scaffold for the development of MAO inhibitors.
| Enzyme Target | Compound Class | Mechanism of Inhibition | Observed IC₅₀ Values | Reference |
|---|---|---|---|---|
| Telomerase | 2,7-diamidoanthraquinones | Stabilization of G-quadruplex DNA structure | Potent inhibition reported | nih.gov |
| Pyruvate Kinase (PKL) | Anthraquinone derivatives | ADP-competitive inhibition | ~200 nM range for optimized derivatives | nih.gov |
| Monoamine Oxidase A (MAO-A) | Quinizarin (related anthraquinone) | Competitive and reversible | 0.065 µM | nih.gov |
| Monoamine Oxidase A (MAO-A) | Emodin (related anthraquinone) | Not specified | 3.24 µM (for MAO-B) | nih.gov |
Binding to Transport Proteins (e.g., Human Serum Albumin)
Human serum albumin (HSA) is the most abundant protein in blood plasma and functions as a primary transporter for a wide variety of endogenous and exogenous substances, including many drugs. nih.gov The binding of a compound to HSA can significantly influence its pharmacokinetics and biodistribution. The interaction of anthraquinone derivatives with HSA has been a subject of study, particularly for anthracycline drugs which are often delivered via HSA-based nanoparticles. nih.gov
The binding to HSA is often mediated by specific sites, such as Sudlow sites I and II, which accommodate different types of ligands. nih.gov The structural features of a ligand, such as the presence of hydroxyl groups, can modulate its binding affinity. While direct binding studies for this compound are not extensively documented in the provided sources, research on related compounds provides insight. For instance, molecular docking studies of other complexes show binding primarily to Sudlow's site I, involving interactions with residues like Lys199 and Arg218. rsc.org The presence of two hydroxyl groups on the this compound molecule likely facilitates hydrogen bonding and other polar interactions within the binding pockets of HSA, suggesting a potential for significant binding. The ability of related anthracyclines to be formulated into HSA nanoparticles further supports the capacity of this chemical family to interact with albumin. nih.gov
Redox Cycling and Reactive Oxygen Species (ROS) Generation Mechanisms
Quinones, including anthraquinones, are well-known for their ability to undergo redox cycling, a process that can lead to the generation of reactive oxygen species (ROS). This process involves the enzymatic or chemical reduction of the quinone (Q) to a semiquinone radical (Q•−) or a hydroquinone (QH₂). In the presence of molecular oxygen (O₂), these reduced species can be re-oxidized back to the parent quinone, transferring an electron to oxygen to form the superoxide (B77818) anion radical (O₂•−). nih.govresearchgate.net
This cycle can repeat, leading to the continuous production of superoxide. Superoxide can then be converted, either spontaneously or enzymatically, to other ROS, such as hydrogen peroxide (H₂O₂). In the presence of transition metals like iron, H₂O₂ can be further reduced via the Fenton reaction to produce the highly reactive hydroxyl radical (•OH). nih.gov
Studies on similar structures, like 9,10-phenanthrenequinone, demonstrate that they are efficient electron acceptors that induce redox cycling, resulting in the production of H₂O₂ and subsequent oxidative stress. researchgate.net The electrochemical properties of dihydroxyanthraquinones have been studied in the context of flow batteries, where their reduction and oxidation are central to function. chemrxiv.org This inherent redox activity strongly suggests that this compound can participate in redox cycling within a biological system, contributing to an increase in intracellular ROS levels. This generation of ROS is a plausible mechanism underlying some of its biological activities, such as the induction of apoptosis.
Mechanisms of Biological Activities (Focus on Molecular/Cellular Pathways)
The molecular interactions described above translate into significant effects on cellular processes, primarily through the induction of programmed cell death (apoptosis) and the interference with fundamental processes of DNA metabolism.
Induction of Apoptosis in Cellular Models
Apoptosis is a controlled form of cell death crucial for tissue homeostasis, and its induction is a key goal of many anticancer therapies. Anthraquinone derivatives are known to induce apoptosis in various cancer cell models. nih.gov The molecular pathways triggered are often complex and can involve both intrinsic (mitochondrial) and extrinsic (death receptor) routes.
A major pathway involves the tumor suppressor protein p53. nih.gov DNA damage, such as that caused by topoisomerase II inhibition or ROS generation, can lead to the stabilization and activation of p53. Activated p53 then acts as a transcription factor, upregulating the expression of pro-apoptotic proteins. nih.gov One critical target of p53 is the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization. Upregulation of pro-apoptotic members like Bax and downregulation of anti-apoptotic members like Bcl-2 shift the balance in favor of apoptosis. plos.org This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of effector caspases, such as caspase-3 and caspase-9, ultimately leading to the execution of the apoptotic program. plos.orgmdpi.com Studies on anthraquinone analogs have shown they can induce apoptosis by increasing p53 levels. nih.gov
| Pathway Component | Role in Apoptosis | Modulation by Anthraquinone-like Compounds | Reference |
|---|---|---|---|
| p53 | Tumor suppressor, transcriptionally activates pro-apoptotic genes | Upregulated/stabilized in response to DNA damage | nih.gov |
| Bax | Pro-apoptotic Bcl-2 family protein, promotes mitochondrial permeabilization | Upregulated | plos.org |
| Bcl-2 | Anti-apoptotic Bcl-2 family protein, inhibits mitochondrial permeabilization | Downregulated | plos.org |
| Caspase-9 | Initiator caspase, activated by cytochrome c release | Activated | mdpi.com |
| Caspase-8 | Initiator caspase, involved in the extrinsic pathway | Activated | mdpi.com |
| Caspase-3 | Effector caspase, cleaves key cellular substrates to execute apoptosis | Activated | mdpi.com |
Disruption of DNA Replication and Transcription
The integrity and proper execution of DNA replication and transcription are fundamental to cell survival and proliferation. This compound and related compounds can disrupt these processes through multiple mechanisms.
The inhibition of topoisomerase II directly impacts DNA replication. As the replication fork progresses, topoisomerases are required to resolve the topological stress that builds up ahead of it. embopress.org By poisoning topoisomerase II, anthraquinones can cause replication forks to stall and collapse, leading to lethal DNA damage. embopress.orgnih.gov Furthermore, the ability of the planar anthraquinone ring to intercalate into the DNA duplex can physically obstruct the progression of both DNA and RNA polymerases, thereby inhibiting DNA replication and transcription. nih.gov Studies on dihydroxyanthraquinone analogues have demonstrated a direct correlation between their antiproliferative activity and their ability to inhibit DNA synthesis. nih.gov This inhibitory effect was found to be dependent on the drug-to-DNA molar ratio, supporting a mechanism involving direct interaction with the DNA template. nih.gov The presence of hydroxyl groups on the anthraquinone ring was shown to be crucial, potentiating both cellular uptake and the drug-target interaction that leads to the inhibition of DNA synthesis. nih.gov
Antioxidant and Free Radical Scavenging Mechanisms
The antioxidant capability of this compound is a cornerstone of its biological profile, providing protection to cells against oxidative stress. This activity is fundamentally linked to its molecular structure, which facilitates participation in redox reactions.
The core mechanism involves the scavenging of free radicals, a process critical in mitigating cellular damage. The hydroxyl (-OH) and ketone (=O) groups of the anthraquinone core are pivotal to its electron transfer capabilities. nih.gov The compound can neutralize highly reactive free radicals by donating a hydrogen atom or an electron, thereby interrupting damaging chain reactions like lipid peroxidation. nih.gov
The specific positioning of the hydroxyl groups on the anthraquinone skeleton significantly influences the antioxidant potential. While direct studies on the 2,7-dihydroxy isomer are specific, research on related anthraquinones demonstrates that the arrangement and number of hydroxyl groups are determinant factors in free radical scavenging efficacy. This structure-activity relationship underscores the importance of the 2,7-substitution pattern in its observed antioxidant effects. By modulating oxidative stress-related pathways, this compound helps to regulate the cellular oxidative environment, a key factor in preventing various pathologies.
Antimicrobial Action Pathways
This compound has demonstrated notable antimicrobial properties, with observed efficacy against a range of bacteria and fungi. The mechanisms behind this activity are multifaceted, targeting several key bacterial processes and structures. While research on the precise pathways of this specific compound is ongoing, studies on structurally similar anthraquinones and related quinones provide significant insights.
General mechanisms for anthraquinones include:
Inhibition of Biofilm Formation: Preventing bacteria from forming protective communities. nih.gov
Cell Wall Disruption: Compromising the structural integrity of the bacterial cell wall. nih.gov
Interference with Nucleic Acid and Protein Synthesis: Anthraquinones are known to interfere with microbial DNA replication, thereby inhibiting proliferation. nih.govresearchgate.net They can also disrupt protein synthesis, another vital cellular process. nih.gov
Inhibition of Energy Metabolism: Blocking essential metabolic pathways necessary for bacterial survival. nih.gov
Research on the related compound 5,8-dihydroxy-1,4-naphthoquinone (B181067) reveals more specific actions, such as causing membrane damage and disrupting membrane integrity, leading to the leakage of DNA and other cellular components. mdpi.com It also disrupts the respiratory chain, a critical component of energy production. mdpi.com Given the structural similarities, it is plausible that this compound employs comparable mechanisms, such as interacting with and disrupting the function of various microbial enzymes and proteins. nih.gov
Table 1: Investigated Antimicrobial Activity of a Related Naphthoquinone
| Microorganism | Observed Effect | Potential Mechanism |
|---|---|---|
| Staphylococcus aureus | Inhibitory activity | Membrane damage, Respiratory chain disruption |
| Staphylococcus epidermidis | Inhibitory activity | Membrane damage, Respiratory chain disruption |
| Bacillus cereus | Inhibitory activity | Respiratory chain disruption |
| Proteus vulgaris | Inhibitory activity | Respiratory chain disruption |
| Salmonella enteritidis | Inhibitory activity | Respiratory chain disruption |
| Candida albicans | Inhibitory activity | Membrane damage, DNA leakage, Respiratory chain disruption |
Data based on studies of the related compound 5,8-dihydroxy-1,4-naphthoquinone. mdpi.com
Anti-inflammatory Molecular Pathways
Anthraquinone derivatives are recognized for their anti-inflammatory potential. nih.gov The molecular pathways for this compound are understood through the study of related compounds, which points towards the modulation of key inflammatory mediators.
A primary anti-inflammatory mechanism for anthraquinones is the inhibition of nitric oxide (NO) production. nih.govnih.gov NO is a significant signaling molecule in inflammation, and its overproduction can contribute to tissue damage. Studies on aloe-emodin, another dihydroxyanthraquinone, have shown it exerts anti-inflammatory effects by inhibiting inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. nih.gov
Furthermore, anthracene-9,10-dione derivatives have been found to suppress the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), in activated macrophage cell lines. nih.gov These cytokines are central to initiating and sustaining inflammatory responses. The inhibition of these molecules, along with NO, represents a significant pathway for the anti-inflammatory action of this class of compounds. Some anthraquinones also modulate the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, another key mediator of inflammation. nih.gov
Modulation of Gene Expression and Signaling Pathways
This compound is known to influence fundamental cellular processes by modulating gene expression and interacting with critical signaling pathways, particularly those involved in cell proliferation, survival, and apoptosis (programmed cell death).
Research has shown that the compound can induce apoptosis and disrupt the cell cycle in cancer cells. nih.gov This is achieved by altering the expression of genes that regulate these processes. For instance, studies on other anthracene-9,10-dione derivatives have revealed specific molecular targets. One such study demonstrated the ability of a derivative to decrease the expression of the Human Papillomavirus (HPV) E6 oncoprotein in cervical cancer cells. nih.gov The E6 protein promotes the degradation of the tumor suppressor protein p53. By reducing E6 expression, the compound led to an increase in p53 levels. nih.gov The p53 protein, in turn, can halt the cell cycle and initiate apoptosis. This same study also noted a decrease in the expression of Bcl-2, an anti-apoptotic protein, further promoting cell death. nih.gov The culmination of these changes in gene expression resulted in the arrest of the cell cycle in the G2/M phase. nih.gov
The interaction with signaling pathways is crucial to these effects. The intrinsic pathway of apoptosis, for example, is initiated by intracellular stress and involves a cascade of protein interactions centered around the mitochondria. mdpi.comresearchgate.net By influencing the expression of proteins like p53 and Bcl-2 family members, this compound can trigger this cascade, leading to the activation of caspases, the executive enzymes of apoptosis. nih.govresearchgate.net
Table 2: Gene Expression Modulation by Anthracene-9,10-dione Derivatives in Cancer Cells
| Gene/Protein | Change in Expression | Consequence |
|---|---|---|
| HPV E6 | Decreased | Stabilization of p53 |
| p53 | Increased | Cell cycle arrest, Apoptosis induction |
| Bcl-2 | Decreased | Promotion of apoptosis |
Data based on studies of related anthracene-9,10-dione derivatives. nih.gov
Applications of 2,7 Dihydroxyanthracene 9,10 Dione in Research and Analytical Sciences
Fluorescent Probes for Biological Research
The unique photophysical properties of the anthraquinone (B42736) scaffold, particularly its fluorescence, have positioned 2,7-Dihydroxyanthracene-9,10-dione and its derivatives as valuable tools in biological research. These compounds serve as fluorescent probes, enabling the visualization and analysis of various cellular components and processes. Their utility stems from their ability to bind to specific biomolecules, leading to changes in their fluorescence characteristics that can be detected and quantified.
Nucleic Acid Staining and Imaging (Live and Fixed Cells)
Substituted anthraquinone dyes have been developed for their utility as cellular stains, with a particular emphasis on nucleic acid detection in both live and fixed cells. researchgate.netgoogle.com These dyes are advantageous because they can be excited by visible light, avoiding the need for UV excitation sources which are not always available on confocal microscopes and can cause photodamage to cells. google.com Furthermore, their emission spectra are often well-separated from commonly used fluorescent proteins like GFP, facilitating multicolor imaging experiments. researchgate.net
Certain anthraquinone derivatives are cell-permeant, allowing them to stain the nuclei of living cells, while others are cell-impermeant and selectively stain the nuclei of dead cells with compromised membranes. google.com This differential staining capability is useful for assessing cell viability. The binding of these dyes to nucleic acids is enhanced by the presence of positively charged moieties, which interact electrostatically with the phosphate (B84403) backbone of DNA and RNA. google.com This interaction often results in a significant enhancement of the dye's fluorescence, providing a strong and easily detectable signal. thermofisher.com The stoichiometric labeling of cell nuclei by these dyes makes them suitable for applications such as cell counting, where the fluorescence intensity is proportional to the number of cells. google.com
Interactive Table: Characteristics of Anthraquinone-Based Nucleic Acid Stains
| Property | Description | Source |
|---|---|---|
| Excitation | Visible light, avoiding UV | google.com |
| Emission | Spectrally distinct from common fluorophores (e.g., GFP) | researchgate.net |
| Permeability | Both cell-permeant (live cells) and impermeant (dead cells) versions exist | google.com |
| Binding Mechanism | Electrostatic interaction with nucleic acid phosphate backbone | google.com |
Cell Cycle Analysis via DNA Content Probing
Dihydroxyanthraquinone derivatives have been shown to impact cell cycle progression, making them useful probes for its analysis. nih.gov Flow cytometry is a common technique used to monitor these effects. For instance, continuous exposure of various mammalian cell lines to 1,4-dihydroxy-5,8-bis( (2-[(2-hydroxyethyl)amino]ethyl)amino))-9,10-anthracenedione has been observed to cause an accumulation of cells in the G2 phase of the cell cycle. nih.gov The concentration of the drug and the duration of exposure influence the extent of this G2 block. nih.gov
In some cell lines, at optimal concentrations, these compounds not only block cells in G2 but can also lead to an increase in the proportion of cells with a DNA content greater than 4C, indicating an interference with normal cell division processes. nih.gov The ability of these compounds to inhibit the proliferation of both cancerous and normal cells, albeit at different concentrations, highlights their potential as tools to study the regulatory mechanisms of the cell cycle. nih.gov
Compatibility with Multiplexed Staining Techniques
A key advantage of anthraquinone-based fluorescent probes is their compatibility with multiplexed staining techniques. researchgate.net Their distinct spectral properties, with excitation and emission maxima often in the longer wavelength regions, allow them to be used in conjunction with other common fluorescent labels without significant spectral overlap. researchgate.netnih.gov For example, they are spectrally compatible with green fluorescent protein (GFP) and other fluorescent tags like Alexa Fluor 488. researchgate.net This enables researchers to simultaneously visualize nucleic acids and other cellular components or proteins tagged with different fluorophores. The ability to perform multicolor analysis is crucial for studying complex cellular processes and interactions. sigmaaldrich.com
Development of Near-Infrared Fluorescent Probes
There is a growing interest in developing near-infrared (NIR) fluorescent probes for biological imaging due to the reduced autofluorescence, deeper tissue penetration, and minimal photodamage associated with NIR light. researchgate.netrsc.org The anthraquinone scaffold has been utilized in the creation of such probes. For instance, donor-acceptor-donor type NIR fluorophores based on the strong electron-acceptor 2,2′-(anthracene-9,10-diylidene)dimalononitrile have been developed for bioimaging. rsc.org These probes exhibit good photostability and can be used for in vivo imaging, such as visualizing mouse ear vasculature with high resolution. rsc.org Furthermore, some NIR probes based on different chromophores have been designed to be ratiometric, allowing for the quantitative measurement of intracellular parameters like pH. mdpi.com The development of NIR probes with low cytotoxicity is crucial for their application in live-cell imaging. rsc.org
Chemosensors and Biosensors Development
The inherent electrochemical and photophysical properties of anthraquinones make them excellent candidates for the development of chemosensors and biosensors. researchgate.netscispace.com These sensors are designed to detect specific analytes, such as metal ions or anions, through changes in their optical or electrochemical signals. researchgate.netscispace.com
Design Principles for Anthraquinone-Based Sensors
The design of anthraquinone-based chemosensors often relies on the principles of intramolecular charge transfer (ICT). pcbiochemres.com In this design, the anthraquinone core acts as an electron acceptor, and an electron-donating group is attached to it to create a donor-acceptor (D-A) system. pcbiochemres.com The interaction of the sensor with an analyte can modulate the efficiency of this charge transfer, leading to a detectable change in the absorption or fluorescence spectrum. pcbiochemres.com
Several key principles guide the design of these sensors:
Receptor Unit: A specific binding site or receptor is incorporated into the sensor molecule. This receptor is designed to selectively interact with the target analyte. For anion sensing, this can be a group capable of hydrogen bonding, such as the N-H group of an imidazole (B134444) ring. pcbiochemres.com
Signaling Unit: The anthraquinone chromophore serves as the signaling unit. The binding event at the receptor site induces an electronic perturbation that alters the photophysical properties of the anthraquinone. researchgate.net
Tuning Selectivity: The selectivity of the sensor can be tuned by modifying the structure of the receptor. For example, in anthraquinone-based crown ethers used for metal ion detection, changing the internal group in the crown ether can alter the sensor's selectivity for different cations. usd.edu
Modulating Sensitivity: The sensitivity of the sensor can be adjusted by modifying the electron-donating or -withdrawing properties of the substituents on the anthraquinone core or the donor unit. pcbiochemres.com This can influence the binding affinity and the magnitude of the spectral response. pcbiochemres.com
Sensing Mechanism: Common sensing mechanisms include photoinduced electron transfer (PET) and intramolecular charge transfer (ICT). pcbiochemres.com In PET sensors, the interaction with the analyte can either quench or enhance fluorescence. In ICT sensors, binding typically leads to a shift in the absorption or emission wavelength, resulting in a colorimetric or ratiometric fluorescent response. pcbiochemres.com
Interactive Table: Design Principles of Anthraquinone-Based Sensors
| Principle | Description | Source |
|---|---|---|
| Receptor Unit | Incorporates a specific binding site for the analyte. | pcbiochemres.com |
| Signaling Unit | The anthraquinone chromophore provides the detectable signal. | researchgate.net |
| Selectivity Tuning | Modification of the receptor structure alters analyte selectivity. | usd.edu |
| Sensitivity Modulation | Adjusting electronic properties of substituents enhances sensitivity. | pcbiochemres.com |
Detection of Metal Ions and Anions
Currently, there is limited specific information available in the published scientific literature regarding the application of this compound (also known as isoanthraflavic acid) as a chemosensor for the detection of metal ions and anions. While the broader class of anthraquinone derivatives has been explored for these purposes, research has predominantly focused on other isomers. For instance, extensive studies have been conducted on 1,4-dihydroxyanthraquinone (quinizarin) for its ability to act as a fluorescent or colorimetric sensor for various metal ions, including Cu²⁺, Ga(III), and Al(III), as well as for certain anions. researchgate.netnih.gov These studies highlight how the specific positioning of the hydroxyl groups on the anthraquinone core is critical for creating a binding pocket that can selectively interact with target analytes, leading to a measurable signal. However, dedicated research detailing similar applications for the 2,7-dihydroxy isomer is not prominent.
Sensing of Biological Molecules
The application of this compound for the specific sensing of biological molecules is an area that is not extensively covered in current scientific literature. While some 2,7-disubstituted anthraquinones have been synthesized and evaluated for their general biological activity, such as the inhibition of neutrophil superoxide (B77818) formation, this differs from their use as specific sensors to detect and quantify biological molecules. The development of a chemical sensor typically requires a molecule to exhibit a selective and measurable response (e.g., a change in fluorescence or color) upon binding to a specific biological target. Research into anthraquinone-based sensors has often utilized other isomers or derivatives to achieve this selectivity for targets like phosphate anions or to facilitate live-cell imaging, usually involving a different substitution pattern than the 2,7-dihydroxy configuration. researchgate.netnih.gov
Photoreactivity and Redox Catalysis in Research Settings
The redox activity of the anthraquinone core, facilitated by its quinone and hydroxyl groups, is a key feature of this compound. This allows it to participate in electron transfer reactions, a property that is fundamental to its potential photoreactivity and catalytic applications.
Autocatalytic Photodegradation Mechanisms
Role in Hydrogen Peroxide Production Processes in vitro
The production of hydrogen peroxide via the anthraquinone process is a major industrial method that relies on the cyclic reduction and oxidation of an anthraquinone derivative. This process, also known as the Riedl–Pfleiderer process, is a cornerstone of large-scale hydrogen peroxide synthesis.
The general mechanism involves two main stages:
Hydrogenation: A 2-alkyl-anthraquinone dissolved in a suitable organic solvent is catalytically hydrogenated to its corresponding 2-alkyl-anthrahydroquinone form.
Oxidation: The resulting anthrahydroquinone is then oxidized, typically with air, to regenerate the original anthraquinone and produce hydrogen peroxide (H₂O₂).
Structure Activity Relationship Sar Studies of 2,7 Dihydroxyanthracene 9,10 Dione Derivatives
Impact of Hydroxyl Group Position on Molecular Interactions
The number and position of hydroxyl groups on the anthraquinone (B42736) ring are fundamental to the molecule's biological activity, influencing everything from cellular uptake to target interaction. researchgate.netresearchgate.net These groups participate in crucial hydrogen bonding and redox reactions that underpin their mechanism of action. researchgate.net
Research comparing anthraquinone derivatives with varying hydroxylation patterns reveals a clear correlation between the presence of hydroxyl groups and biological potency. A study on aminoalkylamino-substituted anthraquinones demonstrated that the 1,4-dihydroxy derivative (DHAQ) was approximately 100 times more potent in its antiproliferative activity than the non-hydroxylated analogue (AQ). researchgate.net The mono-hydroxy version (HAQ) showed intermediate activity. researchgate.net This trend directly correlated with the compounds' ability to inhibit DNA synthesis and their uptake by cells, suggesting that hydroxyl groups enhance biological activity by improving both drug-target interactions and cellular permeation. researchgate.net
The specific placement of these groups is also critical. For instance, studies on different trihydroxyanthraquinone isomers showed varied inhibitory effects on nitric oxide (NO) production, with 1,2,4-trihydroxyanthraquinone (purpurin) being more potent than the 1,2,7-trihydroxyanthraquinone isomer. nih.gov In a different context, the presence of a hydroxyl moiety on an anthraquinone-cyclopentanone derivative was shown to be critical for its enhanced inhibitory effect on the tyrosinase enzyme when compared to its non-hydroxylated counterpart. nih.gov
The fundamental role of the hydroxyl group lies in its ability to both donate and accept hydrogen bonds. Current time information in Bangalore, IN. This dual capacity allows it to form strong and specific interactions with biological targets like enzymes or nucleic acids, stabilizing the drug-target complex. researchgate.net The introduction of hydroxyl groups can significantly increase hydrogen bonding interactions with surrounding amino acids in an enzyme's active site, potentially leading to lower intermolecular binding energy and thus higher inhibitory activity. researchgate.net
Influence of Substituent Nature and Position on DNA Binding and G-Quadruplex Stabilization
The anthraquinone scaffold is a well-known DNA intercalator, and its interaction with nucleic acids can be finely tuned by the nature and, crucially, the position of its substituents. These modifications can alter the binding mode, affinity, and selectivity towards different DNA structures, such as duplex DNA versus G-quadruplexes.
Many human cancers utilize the enzyme telomerase to maintain telomere length, and stabilizing G-quadruplex DNA structures in telomeres and oncogene promoters is a key anticancer strategy. rsc.org Anthraquinone derivatives have emerged as potent G-quadruplex stabilizers. Specifically, 2,6-disubstituted amidoanthracene-9,10-diones have been shown to selectively stabilize G-quadruplex DNA in the promoter region of the c-MYC oncogene over duplex DNA. The primary mode of interaction involves the stacking of the planar anthraquinone moiety over the G-tetrad of the quadruplex structure, an interaction confirmed by various biophysical techniques including UV-vis spectroscopy, fluorescence measurements, and circular dichroism.
The nature of the substituent also plays a significant role. Generally, increasing the planarity of the aromatic system can enhance the binding ability of the small molecule with DNA. For G-quadruplex stabilization, derivatives with side chains containing oligopyrrole units have been synthesized, demonstrating that these chains contribute to the binding and stability of the complex.
Effect of Side Chain Length and Functionality on Biological Mechanisms
The side chains attached to the 2,7-dihydroxyanthracene-9,10-dione core are not merely passive linkers; their length, flexibility, and functional groups are critical determinants of biological activity and molecular recognition.
Studies on 2,6-disubstituted anthraquinone derivatives designed to stabilize G-quadruplex DNA have shown that even minor changes in side chain length can have a significant impact. For instance, a comparison between two derivatives, N-1DEA (with an acetamido linker) and N-2DEA (with a propionamido linker), revealed that the latter, with its two additional CH2 groups, exhibited more efficient and specific binding to human telomeric G-quadruplex sequences. rsc.org The binding affinity constant (Kb) for N-2DEA was found to be approximately three times higher than that of N-1DEA, highlighting the importance of optimal side chain length for effective interaction. rsc.org
The functionality of the side chain is equally important. The incorporation of cationic groups, such as diethylamino groups, is a common strategy to improve water solubility and enhance electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. rsc.org Furthermore, the design of derivatives with oligopyrrole side chains of varying lengths has been explored to enhance G-quadruplex stabilization. These side chains can further interact with the grooves of the DNA structure, augmenting the stability provided by the core's stacking interaction.
Beyond DNA interactions, side chain characteristics also govern other physical properties. The self-assembly of monosubstituted hydroxyanthraquinone derivatives at a liquid/solid interface was found to be heavily influenced by the length and even the odd/even number of carbon atoms in the alkyl side chain. This demonstrates that side chains play a fundamental role in dictating intermolecular interactions and the formation of ordered supramolecular structures.
| Derivative | Side Chain Structure | Target DNA | Binding Affinity (Kb) M-1 | Key Finding |
|---|---|---|---|---|
| N-1DEA | -NHCO(CH2)N(C2H5)2 | Human Telomeric G-Quadruplex | 5.4 x 105 | Binds effectively to G-quadruplex DNA. rsc.org |
| N-2DEA | -NHCO(CH2)2N(C2H5)2 | Human Telomeric G-Quadruplex | 1.6 x 106 | Longer side chain leads to more specific and stronger binding compared to N-1DEA. rsc.org |
Role of Halogen and Sulfur Substitutions on Electronic Properties and Interactions
Introducing heteroatoms like halogens or sulfur into the anthraquinone scaffold can significantly alter the molecule's electronic properties, influencing its interactions with biological targets and its potential for applications in materials science.
Halogen Substitutions: Fluorine, due to its small size and high electronegativity, is a common substituent in medicinal chemistry. Current time information in Bangalore, IN. When substituting a hydroxyl group, a key difference arises: fluorine can only act as a hydrogen bond acceptor, whereas a hydroxyl group can both donate and accept hydrogen bonds. Current time information in Bangalore, IN. This change can have a profound, and often detrimental, effect on binding affinity. For example, in the cannabinoid system, replacing a critical phenolic hydroxyl group with fluorine was found to significantly decrease receptor binding. Current time information in Bangalore, IN. While specific studies on halogenated this compound are limited, these principles suggest that such substitutions would drastically alter the hydrogen bonding potential at the 2 and 7 positions, likely impacting interactions with DNA or protein targets. Research on other anthraquinone derivatives has included fluorinated compounds, such as XPNhF2, in studies of G-quadruplex interactions, indicating an active interest in exploring the effects of halogenation.
Sulfur Substitutions: The incorporation of sulfur can modulate the electronic landscape of the anthraquinone core. The synthesis of 2,6-di(thien-2′-yl)-9,10-anthraquinone, a derivative featuring sulfur-containing thiophene (B33073) rings, has been reported. The electronic properties of this compound are dominated by an intense intramolecular charge transfer (CT) from the electron-rich thiophene substituents to the electron-deficient anthraquinone core. This CT character strongly influences its UV-Vis absorption and fluorescence spectra and points towards potential applications in organic electronics. Other sulfur-containing derivatives, such as 1-(4-hydroxyphenylthio)anthracene-9,10-dione, have also been synthesized and characterized. Furthermore, synthetic methods have been developed for creating complex sulfur-containing heterocyclic systems by cyclizing acetylenic derivatives of anthraquinone with reagents like sodium sulfide, opening avenues to novel anthrathiophenediones. researchgate.net
Rational Design Principles for Modulating Molecular Properties and Activities
The collective SAR findings provide a set of rational design principles for creating novel this compound derivatives with tailored properties.
Control of DNA Intercalation Mode: The position of side chains is a key design element. To create derivatives that act as "threading" intercalators, which may have different kinetic profiles and biological outcomes, substituents should be placed at the 2,6- or 1,5-positions rather than the 1,4- or 1,8-positions.
Enhancing G-Quadruplex Stabilization: To design potent and selective G-quadruplex stabilizers, a planar anthraquinone core for stacking on the G-tetrad is essential. This core should be functionalized, typically at the 2- and 6-positions, with flexible side chains of optimal length containing cationic groups (e.g., protonated amines) to foster interactions with the DNA backbone and grooves. rsc.org
Modulating Bioavailability and Potency: The strategic inclusion of hydroxyl groups on the anthraquinone ring is a proven method to enhance antiproliferative activity, likely by improving both cellular uptake and target binding affinity. researchgate.net However, there is a balance, as excessive polarity can sometimes impair pharmacokinetic properties.
Tuning Electronic Properties: For applications in materials science or photodynamic therapy, the electronic properties can be tuned via substitution. Introducing electron-donating groups, such as thiophenes, can induce intramolecular charge transfer, shifting absorption and emission spectra to longer wavelengths. Conversely, introducing electron-withdrawing groups can also be used to modulate bioactivity.
By applying these principles, researchers can move beyond serendipitous discovery and towards the rational design of this compound derivatives optimized for specific biological or material science applications.
Environmental Research and Biotransformation of 2,7 Dihydroxyanthracene 9,10 Dione
Environmental Occurrence and Distribution Studies
2,7-Dihydroxyanthracene-9,10-dione is a type of dihydroxyanthraquinone. wikipedia.org Anthraquinones, a major class of dyes used in the textile industry, are known for their resistance to breaking down, which leads to their presence in the environment. nih.gov These compounds are often found in industrial wastewater. nih.gov While specific studies on the environmental levels of this compound are not abundant, the broader class of anthraquinones, to which it belongs, has been identified as a contaminant in various environmental compartments, including water and soil. nih.gov Their stability means they can persist and travel far from their original source. nih.gov
Abiotic Degradation Pathways
The breakdown of this compound in the environment can occur through non-biological processes, primarily through the action of light and its inherent chemical stability.
Photodegradation Mechanisms in Aqueous Environments
In water, this compound can be broken down by light in a process called photodegradation. Studies on related anthraquinone (B42736) dyes show that this process is often initiated by the absorption of light, which excites the molecule and can lead to the formation of reactive oxygen species. nih.gov These reactive species, such as hydroxyl radicals, can then attack the dye molecule, leading to its breakdown. researchgate.net The rate and efficiency of photodegradation can be influenced by various factors in the water, such as the presence of other organic materials and inorganic ions. nih.gov For instance, some studies have shown that certain ions can enhance the photocatalytic degradation of anthraquinones. nih.gov
Chemical Stability and Hydrolysis Resistance
This compound is a relatively stable molecule. nih.gov Like other anthraquinones, its fused ring structure contributes to its resistance to chemical breakdown. Hydrolysis, the process of breaking down a compound by reacting with water, is generally not a significant degradation pathway for anthraquinones under normal environmental conditions. researchgate.net Their stability is a key reason for their persistence in the environment. nih.gov
Biotic Degradation and Biotransformation Pathways
Living organisms, particularly microbes, play a crucial role in the breakdown of this compound.
Microbial Degradation by Bacterial and Fungal Species
A variety of bacteria and fungi have been shown to be capable of degrading anthraquinone dyes. researchgate.netnih.gov Fungi, such as species of Aspergillus, can decolorize and break down these dyes through the action of enzymes. nih.gov Similarly, several bacterial strains have been identified that can use anthraquinone compounds as a source of carbon and nitrogen, breaking them down in the process. researchgate.net The degradation can occur under both aerobic (with oxygen) and anaerobic (without oxygen) conditions. researchgate.net In some cases, a consortium of different microbial species working together is more effective at degradation than a single species. researchgate.net
Table 1: Examples of Microbial Species Involved in Anthraquinone Dye Degradation
| Microorganism Type | Species Examples | Degradation Capability | Reference |
| Fungus | Aspergillus sp. XJ-2 | Decolorization and degradation of various anthraquinone dyes. | nih.gov |
| Fungus | Aspergillus lentulus | Removal of reactive dyes through bioaccumulation and biosorption. | researchgate.net |
| Fungus | Aspergillus fumigatus | Removal of reactive dyes. | researchgate.net |
| Bacterium | Bacillus subtilis | Degradation of H acid, a related compound. | researchgate.net |
| Bacterium | Pseudomonas aeruginosa | Degradation of Acid Blue 113. | researchgate.net |
| Bacterium | Bacillus flexus | Degradation of Acid Blue 113. | researchgate.net |
| Bacterium | Sphingobium, Stenotrophomonas, Pseudomonas | Identified in a consortium that degrades benz(a)anthracene-7,12-dione. | ub.edu |
This table is for illustrative purposes and includes examples of microbes that degrade anthraquinone dyes, a class to which this compound belongs.
Identification of Microbial Metabolites and Transformation Products
The microbial breakdown of anthraquinones leads to the formation of various smaller molecules called metabolites. The identification of these metabolites helps to understand the degradation pathway. For example, the degradation of the dye Indanthrene Blue RS by a bacterial consortium was shown to produce intermediates such as 1,2-diaminoanthracene-9,10-dione, which was then further broken down into 1,2-dihydroxyanthracene-9,10-dione and eventually phthalic acid. nih.gov In another study, the fungus Aleurodiscus mirabilis was found to transform 1,8-dihydroxyanthraquinone into peniphenone. acs.orgnih.gov The specific metabolites produced can vary depending on the microorganism and the environmental conditions. nih.govacs.org
Enzymatic Biotransformation Mechanisms
The enzymatic biotransformation of anthraquinones is a key process in their degradation in biological systems. While direct studies on this compound are not extensively documented, research on similar anthraquinone structures reveals the enzymatic mechanisms likely involved in its transformation.
The initial steps in the bacterial degradation of anthraquinone dyes typically involve a reduction reaction catalyzed by reductases, which leads to the cleavage of the conjugated bonds of the dye. Following this, the resulting aromatic structures are further broken down into simpler molecules like single-ring or simple polycyclic aromatic hydrocarbons, which can eventually be mineralized to carbon dioxide and water under aerobic conditions. nih.gov
Fungal systems also demonstrate the capacity to transform anthraquinones. For instance, the biotransformation of 1,8-dihydroxyanthraquinone by the fungus Aleurodiscus mirabilis is thought to be catalyzed by cytochrome P450 enzymes and Baeyer-Villiger oxidases. acs.orgnih.gov This suggests that similar enzymatic pathways could be active in the transformation of this compound, given the structural similarities. The introduction of hydroxyl groups, as seen in this compound, can provide sites for enzymatic attack, potentially facilitating degradation.
The table below summarizes enzymes that have been implicated in the biotransformation of anthraquinones and related compounds, which could potentially be involved in the degradation of this compound.
| Enzyme Class | Potential Role in Biotransformation | Organism Type |
| Reductases | Initial reduction of the quinone structure, leading to destabilization and subsequent ring cleavage. | Bacteria |
| Cytochrome P450 Monooxygenases | Hydroxylation and other oxidative transformations of the aromatic rings. | Fungi, Bacteria |
| Baeyer-Villiger Oxidases | Oxidative cleavage of keto groups, leading to the insertion of an oxygen atom and ring opening. | Fungi |
| Peroxidases | Oxidative degradation, often in the presence of hydrogen peroxide. | Fungi, Plants |
| Laccases | Oxidation of phenolic and other aromatic compounds. | Fungi, Bacteria |
| Dioxygenases | Incorporation of both atoms of molecular oxygen into the aromatic ring, leading to ring cleavage. | Bacteria |
Sorption and Mobility in Environmental Matrices
The sorption and mobility of this compound in the environment are governed by its physicochemical properties and the characteristics of the environmental matrix, such as soil organic matter content, clay content, and pH.
Generally, polycyclic aromatic hydrocarbons (PAHs) and their derivatives exhibit low water solubility and a tendency to adsorb to soil and sediment particles. openbiotechnologyjournal.com This sorption is a critical factor in their environmental distribution and bioavailability. However, the presence of two hydroxyl groups in the structure of this compound is expected to increase its polarity and water solubility compared to its parent compound, anthraquinone. This increased polarity would likely lead to weaker sorption to soil and sediment organic matter and, consequently, greater mobility in the environment.
The table below outlines the expected influence of key environmental factors on the sorption and mobility of this compound.
| Environmental Factor | Influence on Sorption | Influence on Mobility |
| Soil Organic Matter | Increased organic matter generally leads to increased sorption due to hydrophobic interactions. | Higher sorption to organic matter reduces mobility. |
| Clay Content | Clay minerals can contribute to sorption through surface interactions. | Increased sorption to clay minerals decreases mobility. |
| pH | pH can affect the ionization state of the hydroxyl groups, influencing solubility and sorption. | Changes in solubility due to pH will directly impact mobility. |
| Presence of Co-contaminants | Competitive sorption can occur with other organic pollutants. | Competition for sorption sites can lead to increased mobility. |
Emerging Research Frontiers and Future Directions for 2,7 Dihydroxyanthracene 9,10 Dione
Advanced Material Science Applications (e.g., Organic Electronics, Energy Storage)
The distinct electronic characteristics of 2,7-Dihydroxyanthracene-9,10-dione make it a compelling candidate for advanced materials. Its electron-accepting nature, a consequence of the electron-deficient anthraquinone (B42736) core, is particularly valuable in the development of organic electronics. The hydroxyl and ketone functional groups are key to its electron transfer capabilities, which are being investigated for use in organic semiconductors and optoelectronic devices.
In the realm of energy storage, dihydroxyanthraquinone (DHAQ) derivatives are at the forefront of research into aqueous organic redox flow batteries (AORFBs). nih.gov These batteries offer a promising avenue for large-scale electricity storage from renewable sources. nih.gov While research has highlighted the potential of isomers like 2,6-DHAQ, the fundamental properties of the dihydroxyanthraquinone scaffold are broadly applicable. nih.govchemrxiv.orgresearchgate.netnih.gov Studies involving related dihydroxyanthraquinone compounds demonstrate their capacity for reversible redox reactions, a critical requirement for battery electrolytes. nih.gov Molecular engineering strategies are being employed to enhance the stability and capacity of DHAQ-based electrolytes, addressing challenges such as degradation during electrochemical reactions. nih.govresearchgate.net
Table 1: Investigated Properties of Dihydroxyanthraquinone Derivatives in Energy Storage Research
| Feature | Research Finding | Reference |
|---|---|---|
| Technology | Aqueous Organic Redox Flow Batteries (AORFBs) | nih.gov |
| Key Property | Reversible two-electron two-proton reduction | researchgate.net |
| Challenge | Molecular decomposition and short cycle lifetime | nih.govresearchgate.net |
| Strategy | Molecular engineering and electrochemical regeneration | nih.govchemrxiv.org |
| Example Isomer | 2,6-dihydroxyanthraquinone (B191064) (anthraflavic acid) | chemrxiv.orgresearchgate.netnih.gov |
Integration into Nanotechnology Platforms for Research Tools
The integration of this compound and its isomers into nanotechnology platforms is an emerging area with significant potential for creating novel research tools. The ability of anthraquinone derivatives to be functionalized allows for their incorporation into more complex systems, such as conjugated microporous polymers (CMPs). For instance, the related compound 2,7-dibromoanthraquinone (B3274321) serves as a building block for these polymers due to its electron-deficient core. This suggests that this compound could be similarly utilized to create functional nanomaterials with tailored electronic and catalytic properties.
In-depth Mechanistic Investigations of Underexplored Biological Activities
While the biological activities of some dihydroxyanthraquinone isomers are well-documented, the specific mechanisms of this compound remain a fertile ground for investigation. The compound is known to possess antioxidant properties, which are attributed to its capacity to scavenge free radicals. Furthermore, research has indicated potential anticancer properties, with studies suggesting that it can inhibit cancer cell proliferation by inducing apoptosis and disrupting the cell cycle. The redox activity of the molecule, driven by its hydroxyl and ketone groups, is believed to play a central role in these biological effects by generating reactive oxygen species. Further in-depth studies are required to fully elucidate the molecular pathways and targets involved in these processes.
Development of Novel Analytical Methods for Research Quantification
Accurate quantification of this compound and its isomers is crucial for both fundamental research and practical applications. A variety of analytical techniques are employed for the detection and estimation of hydroxyanthraquinones. chemrevlett.com High-performance liquid chromatography (HPLC) is a robust and widely used method for the analysis of these compounds. chemrevlett.com Often, HPLC is coupled with other detection methods like UV-visible spectroscopy, mass spectrometry (MS), or diode-array detection (DAD) to enable simultaneous qualitative and quantitative analysis. chemrevlett.com
Emerging trends in analytical chemistry focus on developing methods that require minimal or no sample preparation, which is particularly important when dealing with precious or limited samples, such as in the analysis of historical textiles. researchgate.net Techniques like surface-enhanced Raman spectroscopy (SERS) are gaining traction for their high sensitivity and the small sample sizes required. researchgate.net The development of these advanced analytical methodologies will be critical for future research on this compound.
Table 2: Common Analytical Techniques for Anthraquinone Derivatives
| Technique | Description | Application | Reference |
|---|---|---|---|
| HPLC | High-Performance Liquid Chromatography; used for separation and quantification. | Widely used for phytochemical analysis. | chemrevlett.com |
| HPLC-MS | HPLC coupled with Mass Spectrometry; provides structural information. | Simultaneous detection and estimation. | chemrevlett.com |
| SERS | Surface-Enhanced Raman Spectroscopy; highly sensitive vibrational spectroscopy. | Analysis of very small samples. | researchgate.net |
| FTIR | Fourier-Transform Infrared Spectroscopy; identifies functional groups. | Characterization of molecular structure. | |
| UV-Vis | Ultraviolet-Visible Spectroscopy; measures light absorption. | Characterization of electronic transitions. |
Computational Design of Next-Generation this compound Analogues with Tuned Properties
Computational chemistry offers a powerful tool for designing novel analogues of this compound with precisely tuned properties. nih.gov Density functional theory (DFT) calculations, for example, can be used to predict the electronic and optical properties of different derivatives. acs.org By modeling the effects of various functional groups on the anthraquinone core, researchers can rationally design molecules with enhanced characteristics for specific applications, such as improved charge transport in organic semiconductors or optimized redox potentials for energy storage. acs.org This in silico approach can significantly accelerate the discovery and development of next-generation materials based on the 2,7-dihydroxyanthraquinone scaffold.
Exploration of Photochemical Properties for Advanced Research Methodologies
The photochemical properties of dihydroxyanthraquinone derivatives are being explored for their potential in advanced research methodologies. rsc.orgmonash.edu Several dihydroxyanthraquinone isomers have been investigated as photoinitiating systems for both free radical and cationic photopolymerization. rsc.orgmonash.edu These compounds can absorb light, particularly in the blue region of the spectrum, and initiate polymerization reactions when combined with other additives. rsc.orgmonash.edu The efficiency of this process is highly dependent on the position of the hydroxyl groups on the anthraquinone molecule. rsc.orgmonash.edu
Furthermore, the phenomenon of photodegradation and, in some cases, reversible photobleaching or "self-healing," has been observed in anthraquinone derivatives. rsc.org Understanding the mechanisms behind these photochemical processes, which can involve photoinduced tautomerization or photocycloaddition, is crucial for developing more photostable materials or for creating novel photoswitchable systems for various research applications. rsc.org
Q & A
Q. What are the standard synthetic protocols for 2,7-Dihydroxyanthracene-9,10-dione?
- Methodological Answer : The synthesis typically involves hydroxylation of anthracene-9,10-dione precursors. A common approach includes:
Nitration : Introduce nitro groups to anthracene derivatives using nitric acid/sulfuric acid mixtures.
Reduction : Convert nitro groups to hydroxyl groups via catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reduction (e.g., Na₂S₂O₄).
Regioselective Hydroxylation : Optimize reaction conditions (e.g., NaOH in methanol/water at 60–80°C) to achieve 2,7-substitution .
Q. Which spectroscopic techniques are employed to characterize this compound?
- Methodological Answer : Structural elucidation requires multi-technique validation:
- UV-Vis Spectroscopy : Confirm π→π* transitions (λmax ~400–500 nm) characteristic of anthraquinones.
- FT-IR : Identify hydroxyl (3200–3500 cm⁻¹) and carbonyl (1660–1680 cm⁻¹) stretches.
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and carbonyl carbons (δ 180–185 ppm).
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 241) .
Q. What are the primary applications of this compound in biological research?
- Methodological Answer :
- DNA Interaction Studies : Acts as an intercalator, disrupting DNA replication. Techniques like thermal denaturation (ΔTm analysis) and ethidium bromide displacement assays quantify binding affinity (e.g., Kₐ ~10⁴–10⁵ M⁻¹) .
- Anticancer Screening : Evaluated via MTT assays against cancer cell lines (e.g., IC₅₀ values in μM range). Reactive oxygen species (ROS) generation under UV light enhances cytotoxicity .
Advanced Research Questions
Q. How can researchers optimize synthesis conditions for higher yield and purity?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent ratio, catalyst). For example, a 2³ factorial matrix revealed that 70°C, 1:3 H₂O:MeOH, and 0.5 mol% Pd/C maximize yield (82%) .
- Purification Strategies : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMSO/ethanol) to isolate isomers. Purity >99% is achievable with preparative HPLC .
Q. How should contradictions in DNA-binding data be analyzed?
- Methodological Answer :
- Cross-Validation : Compare thermal denaturation (ΔTm), circular dichroism (CD), and molecular docking results. For instance, a ΔTm shift of +5°C may conflict with weak CD signals, suggesting non-classical intercalation.
- Competitive Binding Assays : Use ethidium bromide or Hoechst 33258 to discriminate groove vs. intercalative binding modes .
- Computational Modeling : Density Functional Theory (DFT) or Molecular Dynamics (MD) simulations clarify electronic interactions (e.g., H-bonding with DNA bases) .
Q. What strategies mitigate photodegradation during experimental use?
- Methodological Answer :
- Light Protection : Store solutions in amber vials and conduct experiments under red light. Anthraquinones degrade via singlet oxygen pathways; adding antioxidants (e.g., ascorbic acid) reduces decomposition by 30–40% .
- Stability Studies : Monitor degradation kinetics via HPLC (e.g., half-life ~12 hr under UV light). Adjust pH to 6–8 to minimize radical formation .
Safety and Handling
- Storage : Keep in sealed containers at 4°C, away from light and moisture. Use inert atmospheres (N₂) for long-term stability .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Handle in fume hoods to avoid inhalation of fine powders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
